5-Bromo-6-ethylpyridin-2-amine

Medicinal Chemistry ADMET Prediction Lipophilicity

Medicinal chemistry teams require precise heterocyclic scaffolds for SAR studies. Substituting the 6-ethyl or 5-bromo groups invalidates binding mode and ADMET profiles. This compound delivers: - **LogP 1.92** - Optimized lipophilicity for cellular permeability vs methyl analogs (LogP ~1.31) - **5-Bromo handle** - Enables direct Suzuki-Miyaura diversification; eliminates redesign from non-brominated cores - **Patent relevance** - Explicit intermediate in WO2013/174822 A1, de-risking IP pathways 98% purity, immediate shipment.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 848360-99-6
Cat. No. B3066617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-ethylpyridin-2-amine
CAS848360-99-6
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)N)Br
InChIInChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)
InChIKeySYFQQSLPNGTEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-ethylpyridin-2-amine: Kinase Scaffold Overview


5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) is a di-substituted 2-aminopyridine derivative with a molecular weight of 201.06 g/mol, a predicted LogP of 1.91880, and a topological polar surface area (PSA) of 39.64 Ų . Its substitution pattern—a bromine atom at the 5-position and an ethyl group at the 6-position—establishes it as a specialized heterocyclic building block for constructing ATP-competitive kinase inhibitors and receptor modulators [1]. The compound is commercially available at a purity of 98% from research chemical suppliers .

2-Aminopyridine hinge-binding motif for kinase inhibitor design
5-Bromo handle for late-stage Suzuki-Miyaura diversification
6-Ethyl group introduces lipophilicity and steric control

5-Bromo-6-ethylpyridin-2-amine: Why Analogs Are Not Suitable


In kinase drug discovery, subtle alterations to the 2-aminopyridine hinge-binding motif produce pronounced, often non-linear, effects on target affinity, selectivity, and ADMET properties. Replacing the 6-ethyl group with a methyl (5-bromo-6-methylpyridin-2-amine, CAS 42753-71-9) or omitting the 5-bromo handle (6-ethylpyridin-2-amine, CAS 21717-29-3) is not a trivial substitution. The ethyl group introduces distinct lipophilicity and steric constraints compared to the methyl analog, which can critically influence binding pocket complementarity and metabolic stability . Furthermore, the 5-bromo substituent is an essential vector for late-stage diversification, such as Suzuki-Miyaura cross-coupling, enabling the rapid exploration of chemical space around a validated core—a capability absent in the non-brominated analog [1]. Substituting the bromine with a smaller atom or relocating it (e.g., 5-bromo-2-aminopyridine, CAS 1072-97-5) fundamentally alters the electronic properties of the pyridine ring and eliminates the steric influence of the 6-ethyl group, rendering SAR extrapolation from one scaffold to another unreliable [2].

6-Methyl analog (CAS 42753-71-9) not interchangeable
Ethyl-to-methyl change alters lipophilicity and steric fit; binding pocket complementarity may shift.
Non-brominated analog (CAS 21717-29-3) lacks diversification handle
Absence of 5-bromo eliminates late-stage cross-coupling vector, limiting SAR exploration.
Regioisomeric 5-bromo-2-aminopyridine (CAS 1072-97-5) may mislead SAR
Different substitution pattern alters electronic and steric environment; scaffold extrapolation may not reproduce.

5-Bromo-6-ethylpyridin-2-amine: Procurement Evidence


Increased Lipophilicity vs. 6-Methyl Analog

The substitution of a methyl group for an ethyl group at the 6-position of the pyridine ring results in a measurable increase in lipophilicity. The calculated LogP for 5-bromo-6-ethylpyridin-2-amine is 1.91880, compared to a predicted LogP of approximately 1.31 for the methyl analog, 5-bromo-6-methylpyridin-2-amine . This difference of +0.61 LogP units translates to a roughly 4-fold increase in partition coefficient (logP difference of 0.6 equates to a 4x difference in lipophilicity), which can significantly impact membrane permeability and metabolic clearance. Concurrently, the PSA remains constant at 39.64 Ų for both compounds, indicating that the increased lipophilicity is achieved without altering hydrogen-bonding capacity.

Lipophilicity (LogP)
Class-level
LogP 1.92 (vs ~1.31 for methyl analog)
Supports lipophilicity-based lead differentiation
Predicted values; confirm experimentally
Medicinal Chemistry ADMET Prediction Lipophilicity

Documented Bromination Route

A defined, reproducible synthesis of 5-bromo-6-ethylpyridin-2-amine is documented in patent literature, detailing the direct bromination of 6-ethylpyridin-2-amine. The procedure uses 3.37 g (27.6 mmol) of 6-ethylpyridin-2-amine in CHCl₃ treated with 4.91 g (27.6 mmol) of NBS over 30 minutes at 0°C, followed by stirring for 45 minutes . This 1:1 stoichiometry and short reaction time (1.25 hours total) provide a robust starting point for scale-up or further derivatization. In contrast, no equivalent optimized protocol is widely documented for the direct synthesis of the non-brominated precursor 6-ethylpyridin-2-amine from simpler building blocks.

Synthetic Route
Class-level
1:1 NBS bromination in CHCl₃ at 0°C, ~85% yield
Enables reliable scaffold preparation
Patent-reported conditions; verify at scale
Synthetic Chemistry Process Development Bromination

Distinct Cross-Coupling Reactivity Profile

The 5-bromo substituent on 5-bromo-6-ethylpyridin-2-amine is a critical synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. Its reactivity is distinct from regioisomers like 5-amino-2-bromopyridine (CAS 13534-97-9) or 2-amino-5-bromopyridine (CAS 1072-97-5). In the latter, the proximity of the amino group to the bromine can influence oxidative addition rates and intermediate stability. More importantly, the 6-ethyl group exerts a steric and electronic influence on the adjacent 5-position, which can modulate the efficiency and selectivity of cross-coupling reactions compared to analogs lacking this ortho-substituent [1].

Cross-Coupling Reactivity
Class-level
5-Bromo with ortho-ethyl steric influence vs 5-bromo-2-aminopyridine
Supports distinct reactivity in Pd-catalyzed couplings
Qualitative; optimize conditions per substrate
Synthetic Chemistry Cross-Coupling Halogenation

Patent Citation as Kinase Inhibitor Intermediate

5-Bromo-6-ethylpyridin-2-amine is explicitly claimed and utilized as a key intermediate in patent WO2013/174822 A1 (Domain Therapeutics), which describes compounds for modulating G-protein-coupled receptors [1]. The patent specifically exemplifies the compound on page 84, indicating its role in the synthesis of biologically active molecules. While the patent does not provide head-to-head biological data for the unelaborated building block, its inclusion in a patent application from a drug discovery company provides a strong, verifiable signal of its utility in generating patentable, biologically active matter—a distinction not held by many simpler, non-patented analogs.

Patent Citation
Supporting evidence
Explicit intermediate in WO2013/174822 A1 (Domain Therapeutics)
Indicates relevant drug-discovery application
Medicinal Chemistry Kinase Inhibitors Drug Discovery

Heavy Atom Advantage in Fragment Screening

For fragment-based drug discovery (FBDD), the physical properties of a screening compound are paramount. 5-Bromo-6-ethylpyridin-2-amine (MW 201.06 g/mol, 1 Br atom) offers a distinct profile compared to its non-brominated precursor 6-ethylpyridin-2-amine (MW 122.17 g/mol, 0 Br atoms) and its methyl analog 5-bromo-6-methylpyridin-2-amine (MW 187.04 g/mol, 1 Br atom) [1]. The presence of the bromine atom provides anomalous scattering for X-ray crystallography, facilitating unambiguous determination of binding modes. Its molecular weight, while slightly above the typical fragment limit (MW < 300), is still within an acceptable range for fragment screening, and its higher heavy atom count compared to the non-brominated analog can improve binding affinity (ligand efficiency) while retaining favorable physicochemical properties for fragment elaboration.

Fragment Properties
Class-level
MW 201.06, 1 Br (vs non-brominated MW 122.17)
Supports anomalous scattering for X-ray crystallography
Class-level inference; confirm for specific target
Fragment-Based Drug Discovery Biophysics Structural Biology

5-Bromo-6-ethylpyridin-2-amine: Optimal Procurement Scenarios


Balanced Lipophilicity for Kinase Lead Optimization

This building block is the optimal choice for medicinal chemistry teams seeking to install a 2-aminopyridine hinge-binding motif with a specific, moderately lipophilic profile (LogP = 1.91880) . This differentiates it from the less lipophilic methyl analog (LogP ≈ 1.31), offering a 4-fold increase in partition coefficient. This property is critical for programs where enhancing cellular permeability is necessary, but excessive lipophilicity must be avoided to maintain a favorable ADMET profile. Procurement is justified over the methyl analog when SAR studies indicate that increased lipophilicity at the 6-position improves target engagement or cellular potency.

Fragment-Based Screening of Kinase Pockets

The compound's molecular weight (201.06 g/mol) and presence of a bromine atom make it a privileged fragment for crystallographic screening [1]. The bromine provides a strong anomalous signal, enabling rapid and unambiguous determination of its binding mode to target kinases. Furthermore, the 5-bromo group serves as a built-in vector for fragment growth via cross-coupling, allowing hit-to-lead chemistry to proceed directly from the screening hit without the need for initial synthetic redesign. This represents a significant time and resource savings compared to using a non-brominated fragment like 6-ethylpyridin-2-amine, which would require functionalization before elaboration.

Patent-Driven Synthesis of GPCR and Kinase Modulators

As evidenced by its explicit use in patent WO2013/174822 A1, this compound is a key intermediate for generating specific classes of biologically active molecules [2]. For organizations aiming to synthesize compounds related to this intellectual property space, or to explore similar chemical matter, procuring this exact building block is essential. Substituting a regioisomer or a de-bromo analog would lead to a different chemotype, potentially falling outside the scope of the SAR or the patent claims. This scenario highlights the compound's role in de-risking the synthesis of novel, patentable drug candidates.

Application
Selection Property
Validation Focus
Kinase lead optimization with lipophilicity control
6-Ethyl substitution for LogP tuning
Permeability vs. metabolic stability trade-off
Fragment-based crystallographic screening
Bromine anomalous scattering for binding-mode study
Binding-mode determination and fragment elaboration path
IP-protected chemical space exploration
Documented patent intermediate
Chemotype integrity for SAR continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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